CB 13

概要

科学的研究の応用

CB13 has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving cannabinoid receptor agonists.

Medicine: Explored as a potential therapeutic agent for chronic pain management and cancer treatment.

Industry: Utilized in the development of nanoparticle-based drug delivery systems.

作用機序

CB13は、主にカンナビノイド受容体CB1およびCB2の活性化によって効果を発揮します。 末梢CB1受容体を活性化することで、炎症誘発性機械的アロディニアおよび熱過敏症を軽減します . さらに、CB13は活性酸素種(ROS)を生成し、小胞体(ER)ストレスを誘導し、がん細胞の細胞死につながります .

生化学分析

Biochemical Properties

CB-13 interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . These receptors are involved in a variety of physiological processes, including pain sensation, mood, and memory. CB-13, as an agonist, binds to these receptors and activates them

Cellular Effects

CB-13 has been shown to have effects on various types of cells. For instance, it has been found to protect zebrafish photoreceptors from light-induced retinal degeneration This suggests that CB-13 may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

CB-13 exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors By binding to these receptors, CB-13 can influence a variety of physiological processes

Dosage Effects in Animal Models

While there is some evidence of CB-13’s effects in animal models, such as its protective effects on zebrafish photoreceptors

準備方法

合成経路と反応条件

CB13の合成には、1-ナフチル[4-(ペンチロキシ)-1-ナフチル]メタノンと様々な試薬を特定の条件下で反応させることが含まれます。 一般的な方法の1つは、逆相高速液体クロマトグラフィー(RP-HPLC)法において、アセトニトリル、水、および酢酸を溶媒として用いる方法です . この反応は通常、ダイオードアレイ検出器を用いて、1.000 mL/分の流量で行われます。

工業的製造方法

CB13の工業的製造には、ポリ乳酸-コ-グリコール酸(PLGA)ナノ粒子へのカプセル化が用いられることがよくあります。 この方法は、高い封入効率と制御された薬物放出を保証します。 ナノ粒子は、溶媒蒸発法(SEV)、急速凍結法(FF)、およびナノ沈殿法(NPP)などの方法を用いて合成され、NPPが最も効率的です .

化学反応の分析

反応の種類

CB13は、以下を含む様々な化学反応を起こします。

酸化: CB13は、活性酸素種(ROS)を生成するために酸化され、これはCB13の作用機序において役割を果たします.

還元: CB13を含む還元反応はそれほど多くありませんが、特定の条件下で起こることがあります。

置換: CB13は、特に強力な求核剤の存在下で、置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な試薬には、過酸化水素やその他の酸化剤があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

置換: メトキシドナトリウムなどの強力な求核剤がよく用いられます。

主な生成物

これらの反応から生成される主な生成物には、使用された試薬に応じて、CB13の様々な酸化型および還元型、ならびに置換誘導体があります .

科学研究における用途

CB13は、幅広い科学研究用途を持っています。

化学: カンナビノイド受容体アゴニストを含む研究において、モデル化合物として使用されます。

生物学: 末梢カンナビノイド受容体に対する効果と、炎症や痛みを軽減する可能性について研究されています.

類似化合物との比較

類似化合物

CB82: 類似の性質を持つ別のカンナビノイド受容体アゴニストですが、分子標的が異なります。

CB91: 免疫調節作用と抗炎症作用が知られています.

独自性

CB13は、血液脳関門への浸透性が低いため、中枢効果が制限され、中枢副作用を引き起こすことなく、末梢カンナビノイド受容体を標的とする有望な候補となっています .

特性

IUPAC Name |

naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUMDJRTAFBISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430920 | |

| Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432047-72-8 | |

| Record name | CRA 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CB-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CB-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

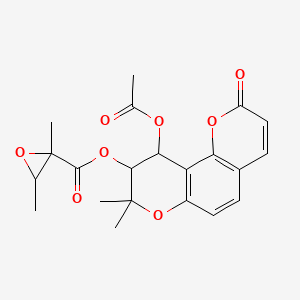

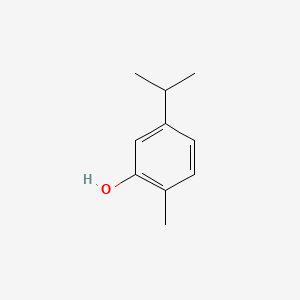

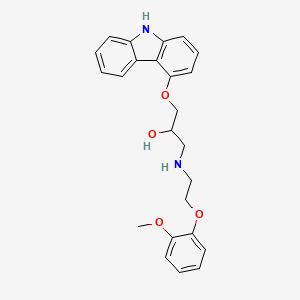

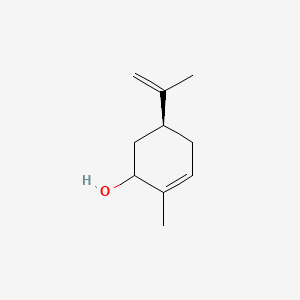

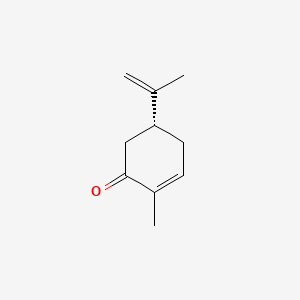

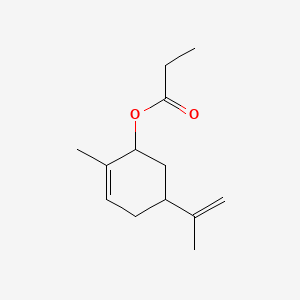

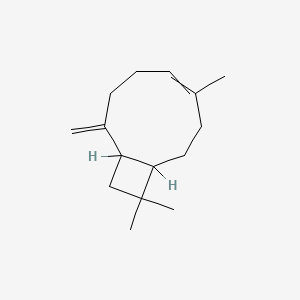

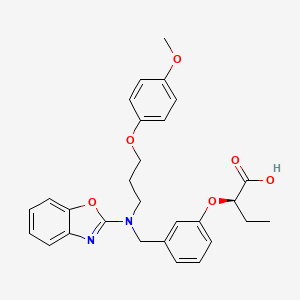

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CB-13?

A1: CB-13 acts as an agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). [, , ]

Q2: What are some downstream effects observed after CB-13 administration?

A3: CB-13 has been shown to reduce inflammation-induced mechanical allodynia and thermal hyperalgesia. [] It also attenuates hypertrophy in neonatal rat cardiomyocytes by activating AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling. [, ]

Q3: What is the molecular formula and weight of CB-13?

A3: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from the chemical name, 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone.

Q4: Is there any spectroscopic data available for CB-13?

A5: The research papers focus on the biological activity of CB-13 and do not provide detailed spectroscopic characterization. [, , ]

Q5: Are there studies evaluating the material compatibility of CB-13?

A5: The provided research primarily explores the biological effects of CB-13 and does not focus on its compatibility with various materials.

Q6: Is there information on the catalytic properties of CB-13?

A6: The research papers do not mention any catalytic properties of CB-13.

Q7: Have computational methods been employed to study CB-13?

A7: No computational studies are mentioned in the provided research abstracts.

Q8: What is known about the structure-activity relationship (SAR) of CB-13?

A9: While specific SAR data is not detailed, research indicates that structural modifications impacting CB1 and CB2 receptor binding could influence the compound's activity and selectivity. [, ]

Q9: How stable is CB-13 under various conditions?

A9: The research does not elaborate on the stability of CB-13 under different environmental conditions.

Q10: What is known about the pharmacokinetics (PK) of CB-13?

A12: Limited information on the PK profile of CB-13 is available. Research indicates that repeated dosing can increase CNS exposure, suggesting potential accumulation or altered metabolism. []

Q11: What is the efficacy of CB-13 in vitro and in vivo?

A13: In vitro, CB-13 reduces TRPV1 sensitization and neuronal hyperexcitability in cultured mouse dorsal root ganglion (DRG) neurons. [] In vivo, it demonstrates analgesic effects in a mouse model of inflammatory pain. [] It has also shown promise in reducing cardiac myocyte hypertrophy in a rat model. [, ]

Q12: Are there known resistance mechanisms associated with CB-13?

A12: The provided research does not discuss any resistance mechanisms specific to CB-13.

Q13: What is the toxicological profile of CB-13?

A15: While specific toxicological data is limited, research highlights the potential for abuse and dependence associated with CB-13, especially with repeated use. [, ]

Q14: What drug delivery strategies are being considered for CB-13?

A16: Researchers are exploring the use of poly(lactic-co-glycolic acid) nanoparticles (NPs) as potential carriers for oral delivery of CB-13. [, ]

Q15: Are there any known biomarkers associated with CB-13 efficacy or toxicity?

A15: The research papers do not identify specific biomarkers for CB-13.

Q16: What analytical methods are used to detect and quantify CB-13?

A18: Researchers employed reversed-phase high-performance liquid chromatography (RP-HPLC) to measure CB-13 concentrations in nanoparticle formulations. [] On-site drug-testing devices designed for synthetic cannabinoids have also been investigated. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。